5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of pyridine derivatives with appropriate reagents under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle high temperatures and pressures. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology: In biological research, 5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrimidin-4-one has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antitumor and antimicrobial agents. Its ability to interact with biological targets makes it a candidate for further drug development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and are often studied for their biological and chemical properties.
Pyridine Derivatives: Compounds containing pyridine rings are structurally related and may exhibit similar reactivity and applications.
Uniqueness: 5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific substitution pattern and the presence of the p-tolyl group, which can influence its chemical behavior and biological activity.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-4-6-15(7-5-13)23-17-16(10-21-23)18(24)22(12-20-17)11-14-3-2-8-19-9-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQVXLDQNNLLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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